Methyl 3,6-dibromo-2-fluorobenzoate
Description
Significance of Polyhalogenated Benzoate (B1203000) Esters in Contemporary Organic Chemistry
Benzoate esters are a fundamental class of organic compounds, derived from benzoic acids, and are integral to various fields, including pharmaceuticals, polymers, and fine chemicals. nist.govnih.gov The ester functional group can serve as a directing group in aromatic substitution reactions or be hydrolyzed to the corresponding carboxylic acid. nih.gov
The introduction of multiple halogen atoms onto the benzoate scaffold, creating polyhalogenated benzoate esters, dramatically expands their synthetic value. Halogens can modulate the electronic properties of the aromatic ring, influence the reactivity of the ester group, and, most importantly, serve as handles for further chemical transformations. These compounds are frequently employed as key intermediates or building blocks in the synthesis of complex organic molecules. nih.gov
Overview of Fluorinated and Brominated Aromatic Systems in Advanced Synthesis
The strategic incorporation of fluorine and bromine atoms into aromatic systems is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.
Fluorinated Aromatic Compounds: The presence of a fluorine atom can have a profound impact on a molecule's properties. arkat-usa.org In medicinal chemistry, fluorine is often introduced to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. synquestlabs.comrsc.org The high electronegativity and small size of fluorine allow it to block sites of metabolic oxidation and alter the acidity of nearby functional groups without adding significant steric bulk. synquestlabs.com The development of novel methods for introducing fluorine into aromatic rings remains an active area of research. researchgate.net
Brominated Aromatic Compounds: Aromatic compounds bearing bromine atoms are exceptionally useful intermediates in organic synthesis. The carbon-bromine bond is readily activated by transition metal catalysts, making these compounds ideal substrates for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. spectrabase.com These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. The reactivity of bromoarenes provides a powerful tool for molecular diversification. spectrabase.com
Research Landscape of Methyl 3,6-dibromo-2-fluorobenzoate
Specific academic literature detailing the synthesis or reaction chemistry of this compound is not prominent. However, the compound is commercially available from various chemical suppliers, which indicates its utility as a synthetic building block. Its structure, featuring two distinct bromine atoms and a fluorine atom, offers multiple sites for sequential and regioselective functionalization.
The primary research context for this molecule is as a readily available starting material for constructing more complex, highly substituted aromatic compounds. Researchers in fields such as medicinal chemistry, agrochemicals, and materials science can acquire this compound to leverage its pre-installed functional handles in multi-step synthetic campaigns. The parent acid, 3,6-dibromo-2-fluorobenzoic acid, is also commercially available, providing an alternative entry point to this chemical scaffold. arkat-usa.org
Chemical Data Tables
The following tables provide key identifiers and properties for this compound and its parent carboxylic acid.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1214329-17-5 |
| Molecular Formula | C₈H₅Br₂FO₂ |
| Molecular Weight | 311.93 g/mol |
| Chemical Structure | synquestlabs.com |
Table 2: Properties of 3,6-Dibromo-2-fluorobenzoic acid
| Property | Value |
|---|---|
| CAS Number | 1214352-42-7 |
| Molecular Formula | C₇H₃Br₂FO₂ |
| Molecular Weight | 297.90 g/mol arkat-usa.org |
| IUPAC Name | 3,6-dibromo-2-fluorobenzoic acid arkat-usa.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,6-dibromo-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXTWFPQYWOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Methyl 3,6 Dibromo 2 Fluorobenzoate
Halogen–Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen–metal exchange is a powerful tool for the regioselective functionalization of aromatic rings. In the case of methyl 3,6-dibromo-2-fluorobenzoate, the differential reactivity of the bromine atoms allows for selective metalation. The bromine atom at the 6-position is generally more susceptible to exchange due to the electronic effects of the adjacent fluorine and ester groups.
Treatment of this compound with organolithium reagents, such as n-butyllithium or sec-butyllithium, at low temperatures typically results in the selective exchange of the bromine atom at the 6-position to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Table 1: Examples of Electrophilic Quenching Following Halogen-Metal Exchange
| Electrophile | Reagent | Product |
| Carbon dioxide | CO₂ | 3-Bromo-2-fluoro-6-(methoxycarbonyl)benzoic acid |
| Aldehydes/Ketones | RCHO/RCOR' | 3-Bromo-2-fluoro-6-(hydroxyalkyl)benzoates |
| Alkyl halides | RX | 3-Bromo-6-alkyl-2-fluorobenzoates |
| Boronic esters | B(OR)₃ | Methyl 3-bromo-2-fluoro-6-(dihydroxyboryl)benzoate |
This regioselectivity provides a strategic advantage in the synthesis of complex, highly substituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine and Bromine
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic systems, particularly those activated by electron-withdrawing groups. pressbooks.pubd-nb.infolibretexts.org The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, making the fluorine atom in this compound the most likely site for substitution under typical SNAr conditions. wuxiapptec.com The presence of the electron-withdrawing ester group further activates the ring towards nucleophilic attack. pressbooks.pub
Reactions with strong nucleophiles, such as alkoxides, thiolates, and amines, can lead to the displacement of the fluorine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nature of the substituents. libretexts.orgyoutube.comyoutube.com
While fluorine is the most reactive, under certain conditions, displacement of the bromine atoms can also be achieved. This often requires more forcing conditions or the use of specific catalysts. The regioselectivity of bromine displacement can be influenced by the nature of the nucleophile and the reaction conditions.
Table 2: Representative SNAr Reactions
| Nucleophile | Reagent | Product |
| Methoxide | NaOCH₃ | Methyl 3,6-dibromo-2-methoxybenzoate |
| Thiophenoxide | NaSPh | Methyl 3,6-dibromo-2-(phenylthio)benzoate |
| Pyrrolidine | Pyrrolidine | Methyl 3,6-dibromo-2-(pyrrolidin-1-yl)benzoate |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of two bromine atoms, which are more reactive than the fluorine atom in typical palladium catalytic cycles.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com By carefully controlling the stoichiometry of the boronic acid or ester, either mono- or di-alkenylation can be achieved.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, selective mono- or di-arylation of the alkene can be performed. The reaction typically proceeds with high trans-selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govbeilstein-journals.org This method provides a direct route to arylalkynes.
The differential reactivity of the two bromine atoms can sometimes be exploited for selective cross-coupling, although this often requires careful optimization of reaction conditions.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
Reductive Dehalogenation and Hydrodefluorination Mechanisms
The selective removal of halogen atoms from polyhalogenated aromatic compounds is a valuable synthetic transformation. This can be achieved through various reductive methods, including electrochemical reduction and photoredox catalysis.
Electrochemical methods offer a powerful and tunable approach for the reductive cleavage of carbon-halogen bonds. rsc.orgcore.ac.uk The reduction potential required for cleavage depends on the nature of the halogen and the electronic environment of the aromatic ring. Generally, C-Br bonds are reduced more easily than C-F bonds. This difference in reduction potential can be exploited for selective dehalogenation. The mechanism often involves the formation of a radical anion, which then fragments to release a halide ion. rsc.orgnih.gov
Studies on related aryl fluorides have shown that the cleavage of the C-F bond is a challenging process due to its high bond strength. rsc.org However, under specific electrochemical conditions, such as using a nickel cathode at highly negative potentials, even the robust C-F bond can be cleaved. nih.gov This process can lead to hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom.
Visible-light photoredox catalysis has emerged as a mild and efficient method for a variety of chemical transformations, including the reductive cleavage of carbon-halogen bonds. researchgate.netnih.govmdpi.comthieme-connect.de This technique utilizes a photocatalyst that, upon excitation with light, can initiate single-electron transfer processes. nih.govresearchgate.net
In the context of hydrodefluorination, a photocatalyst can reduce the aryl halide to a radical anion, which then undergoes fragmentation to cleave the C-F bond. nih.govacs.org The resulting aryl radical can then abstract a hydrogen atom from a suitable donor to yield the hydrodefluorinated product. This method has been successfully applied to the hydrodefluorination of various fluoroarenes. researchgate.net
Functional Group Interconversions on the Ester Moiety and Aromatic Ring
Beyond the reactions involving the halogen atoms, the ester group of this compound can undergo various transformations.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. This provides a handle for further functionalization, such as amide bond formation or conversion to other carbonyl derivatives.
Ester Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a catalyst.
Furthermore, the aromatic ring itself, once modified through the reactions described above, can undergo further functionalization, leading to a vast array of complex molecules derived from the parent this compound. These subsequent transformations are dictated by the nature of the newly introduced functional groups.
Dimerization and Polymerization Pathways of Fluorobenzoates
The reactivity of this compound is primarily dictated by its halogen substituents, which can participate in various cross-coupling reactions to form carbon-carbon bonds, leading to dimerization and, subsequently, polymerization.
The Ullmann reaction, a classic method for synthesizing symmetrical biaryl compounds, involves the copper-catalyzed coupling of two aryl halides. nih.govorganic-chemistry.orgwikipedia.org Given the presence of two bromine atoms, this compound is a suitable substrate for an intramolecular or intermolecular Ullmann-type coupling. The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst. organic-chemistry.org
The homocoupling of this compound would be expected to yield a symmetrical bibenzoic acid derivative. The reaction proceeds through the formation of an organocopper intermediate, followed by reductive elimination to form the new aryl-aryl bond. organic-chemistry.org The presence of an electron-withdrawing ester group can influence the reactivity of the aryl halides. sci-hub.se
A proposed reaction scheme for the dimerization is as follows:
2 x (this compound) + Cu → Dimer + CuBr₂
Table 1: Potential Dimerization Products of this compound via Ullmann Coupling
| Reactant | Catalyst | Potential Dimer Product |
| This compound | Copper | Dimethyl 4,4'-difluoro-3,3',6,6'-tetrabromobiphenyl-2,2'-dicarboxylate |
This table presents a theoretical product based on established Ullmann coupling mechanisms.
For polymerization, a more controlled and versatile approach would be the Suzuki-Miyaura coupling reaction. rsc.orglibretexts.org This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for constructing carbon-carbon bonds and has been widely applied in the synthesis of conjugated polymers. rsc.orgnih.gov
To achieve polymerization of this compound, it would first need to be converted into a boronic acid or boronic ester derivative. This can be achieved through a reaction with a diboron (B99234) reagent in the presence of a palladium catalyst. Once the boronic acid derivative is formed, it can undergo a Suzuki-Miyaura coupling with the original dibromo-compound, leading to a chain-growth polymerization. This method offers good control over the molecular weight and dispersity of the resulting polymer. rsc.org
The resulting polymer would be a poly(fluorobenzoate), a class of fluorine-containing polymers known for their unique properties such as thermal stability and chemical resistance. researchgate.netresearchgate.net
Table 2: Proposed Monomers for Suzuki-Miyaura Polymerization
| Monomer A | Monomer B |
| This compound | Methyl 2-fluoro-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
This table outlines the necessary starting materials for a proposed Suzuki-Miyaura polymerization.
The polymerization would proceed as a step-growth process, where the difunctional monomers react to form longer polymer chains. The properties of the final polymer, such as its solubility, thermal stability, and optical properties, would be influenced by the fluorine and ester functionalities on the polymer backbone. The synthesis of other fluorinated polymers like polybenzoxazoles and polysilazanes has been reported, highlighting the interest in fluorine-containing materials for advanced applications. researchgate.netresearchgate.netmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 3,6-dibromo-2-fluorobenzoate
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the key experiments.
Proton (¹H) NMR: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound would be expected to show two main signals: one for the aromatic protons and another for the methyl protons of the ester group.
Aromatic Protons: The benzene (B151609) ring has two remaining protons. Due to the diverse electronic effects of the substituents (two bromine atoms, one fluorine atom, and a methyl ester group), these protons would appear as distinct signals, likely in the range of 7.0-8.0 ppm. The electron-withdrawing nature of the halogens and the carbonyl group would shift these protons downfield. The coupling between these two aromatic protons would likely result in a doublet of doublets for each, with a coupling constant characteristic of ortho-coupling (typically 7-10 Hz). Further coupling to the fluorine atom would also be expected, leading to more complex splitting patterns.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) would appear as a singlet, as they are not coupled to any other protons. This signal would typically be found in the upfield region of the spectrum, around 3.9 ppm.
Expected ¹H NMR Data (Theoretical)
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Doublet of doublets |
Carbon-13 (¹³C) NMR: Aromatic and Carbonyl Carbon Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals would be anticipated.
Aromatic Carbons: The six carbons of the benzene ring would each give a unique signal due to the unsymmetrical substitution pattern. The carbons directly bonded to the electronegative halogens (bromine and fluorine) would be significantly affected. The carbon attached to the fluorine would show a large coupling constant (¹JCF). The carbons bonded to bromine would also have their chemical shifts influenced, typically appearing in the 110-130 ppm range. The remaining aromatic carbons would resonate at values typical for substituted benzene rings.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would appear as a singlet at the downfield end of the spectrum, generally in the region of 160-170 ppm.
Methyl Carbon: The carbon of the methyl group (-OCH₃) would be observed as a singlet in the upfield region, typically around 50-60 ppm.
Expected ¹³C NMR Data (Theoretical)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 170 |
| Aromatic C-F | Shielded, with large C-F coupling |
| Aromatic C-Br | 110 - 130 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-COOCH₃ | ~130 |
Fluorine-19 (¹⁹F) NMR: Fluorine Environments and Coupling Interactions
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single signal would be expected for the fluorine atom attached to the aromatic ring. Its chemical shift would be influenced by the presence of the ortho- and meta-substituents. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants provides valuable structural information.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For C₈H₅Br₂FO₂, the presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Patterns of Halogenated Benzoic Acid Derivatives
In an electron ionization (EI) mass spectrometer, the molecular ion of this compound would undergo fragmentation. Common fragmentation pathways for benzoic acid esters include the loss of the alkoxy group and the loss of the entire ester group.
Loss of the Methoxy Group: A primary fragmentation would likely be the loss of the -OCH₃ radical, resulting in a prominent peak corresponding to the [M - 31]⁺ ion.
Loss of the Ester Group: The loss of the entire -COOCH₃ group would lead to a fragment ion corresponding to the dibromo-fluorophenyl cation [M - 59]⁺.
Loss of Halogens: Fragmentation involving the loss of bromine atoms would also be expected. The sequential loss of Br radicals would generate ions at [M - 79/81]⁺ and [M - 158/160/162]⁺.
Other Fragments: Other smaller fragments could arise from the cleavage of the aromatic ring itself, though these are typically less intense.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
No experimental or theoretical data is available in the public domain regarding the assignment of vibrational modes for this compound. To perform such an analysis, the compound would need to be synthesized and subjected to IR and Raman spectroscopic studies, followed by computational analysis to assign the observed frequencies to specific molecular vibrations.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of this compound has not been reported. Consequently, information regarding its crystal packing, intermolecular interactions, and solid-state conformation is unknown. A single-crystal X-ray diffraction experiment would be necessary to elucidate these structural features.
Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, any discussion of crystal packing and intermolecular forces such as halogen bonding, dipole-dipole interactions, or van der Waals forces would be purely speculative.
Conformational Analysis in the Solid State
The conformation of the molecule in the solid state, particularly the orientation of the methyl ester group relative to the substituted benzene ring, remains undetermined in the absence of crystallographic data.
The generation of a scientifically rigorous article focusing on the advanced spectroscopic and structural elucidation of this compound is not feasible with the currently available information. Further experimental research is required to characterize this compound and provide the necessary data for a detailed analysis as outlined.
Computational and Theoretical Investigations of Methyl 3,6 Dibromo 2 Fluorobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in Methyl 3,6-dibromo-2-fluorobenzoate. These methods offer a powerful lens through which the molecule's properties can be understood at a subatomic level.
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic and structural characteristics of halogenated benzene (B151609) derivatives. DFT calculations, which approximate the many-electron problem by focusing on the electron density, have been instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of complex molecules. For systems analogous to this compound, DFT methods have been successfully employed to determine optimized molecular structures and to understand the impact of substituent groups on the aromatic ring. For instance, in studies of related compounds like dibromomesitylene, DFT calculations have been crucial in assessing the rotational barriers of methyl groups, which are influenced by the surrounding halogen atoms. rsc.org These calculations often involve hybrid functionals, such as B3LYP or PBE0, paired with appropriate basis sets to achieve a balance between computational cost and accuracy.
Table 1: Representative DFT Functionals and Basis Sets for Halogenated Aromatics
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |
| PBE0 | def2-TZVP | Electronic properties, reaction mechanisms |
| M06-2X | cc-pVTZ | Non-covalent interactions, thermochemistry |
| wB97XD | aug-cc-pVDZ | Systems with dispersion interactions |
While DFT is a widely used method, post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, build upon the Hartree-Fock method by including the effects of electron correlation to varying degrees. wikipedia.org Although computationally more demanding, post-Hartree-Fock methods can offer higher accuracy for certain properties, particularly for systems where electron correlation effects are significant. wikipedia.org For halogenated aromatic compounds, these methods can be employed to refine the understanding of their electronic structure and to benchmark the results obtained from DFT calculations. nih.gov
Potential Energy Surface Mapping and Conformational Analysis
The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Mapping the PES is crucial for understanding the molecule's conformational preferences, the pathways for conformational changes, and the barriers to these changes. libretexts.orgresearchgate.net
A key aspect of the conformational analysis of this compound is the study of the rotational barriers of its substituent groups, particularly the methyl ester group. The rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond within the ester group can lead to different conformers with varying energies.
Theoretical studies on similar molecules, such as toluenes with varying fluorine substitutions, have shown that the barriers to methyl group rotation can be very low, presenting a challenge for both experimental and theoretical determination. rsc.org In the case of this compound, the presence of bulky bromine atoms and an electronegative fluorine atom ortho to the methyl ester group is expected to create significant steric and electronic effects that influence the rotational barrier. mdpi.comresearchgate.net Computational methods can be used to calculate the energy profile as the dihedral angle of the substituent group is systematically varied, thus determining the height of the rotational energy barrier. mdpi.com
Table 2: Calculated Rotational Barriers for Methyl Groups in Similar Halogenated Aromatic Compounds
| Compound | Method | Calculated Barrier (cm⁻¹) | Reference |
| Tribromomesitylene (in crystal) | ONIOM (B3PW91-GD3BJ/6-311+G(d,p):B3PW91-GD3BJ/6-31G(d)) | 105, 173, 205 | researchgate.net |
| Tribromomesitylene (isolated) | B3PW91-GD3BJ/6-311+g(d,p) | 49 | researchgate.net |
| 1,3-dibromo-2,4,6-trimethyl-benzene (Me between Br) | DFT | ~65 (V6 potential) | rsc.org |
| 1,3-dibromo-2,4,6-trimethyl-benzene (other Me) | DFT | >444 (V3 potential) | rsc.org |
Note: The values presented are for analogous compounds and are intended to provide context for the potential rotational barriers in this compound. Actual values for the target compound would require specific calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. This provides a detailed understanding of the reaction pathways and the factors that control reactivity.
The activation of carbon-halogen (C-X) bonds is a fundamental process in many chemical transformations. In this compound, the presence of both C-F and C-Br bonds raises questions about their relative reactivity. Transition state analysis can be employed to investigate the mechanisms of reactions involving the cleavage of these bonds.
By mapping the reaction coordinate for C-X bond cleavage, computational methods can locate the transition state structure, which is the highest energy point along the minimum energy pathway connecting reactants and products. libretexts.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Comparing the activation energies for the activation of the C-F and C-Br bonds can provide insights into the selectivity of reactions involving this compound. Generally, C-Br bonds are weaker and more easily activated than C-F bonds, and transition state analysis can quantify this difference for this specific molecular context.
Electron Transfer Processes and Radical Anion Stability
There is no available research detailing the electron transfer processes of this compound. Consequently, information regarding the stability of its radical anion, which would be crucial for understanding its reactivity in various chemical environments, is also absent from the current body of scientific literature. Studies on related halogenated benzoates suggest that the position and nature of the halogen substituents significantly influence electron affinity and the stability of the resulting radical anions, but direct experimental or theoretical data for the title compound are not available.
Spectroscopic Property Prediction and Correlation with Experimental Data
No computational studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound have been published. Therefore, a correlation between theoretical predictions and experimental spectroscopic data cannot be performed. Such a comparison is vital for validating computational models and providing a deeper understanding of the molecule's electronic structure and vibrational modes.
Applications in Organic Synthesis and Materials Science As a Building Block
Role as a Precursor for Complex Fluorinated and Brominated Aromatics
The presence of both bromine and fluorine atoms on the aromatic ring of Methyl 3,6-dibromo-2-fluorobenzoate makes it an ideal starting material for the synthesis of complex, highly substituted aromatic compounds. The bromine atoms can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups. This enables the construction of intricate molecular architectures that are often key components of active pharmaceutical ingredients and functional materials.
The fluorine atom, on the other hand, can influence the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to biological targets. The strategic placement of fluorine is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Utility in the Synthesis of Heterocyclic Compounds
The reactive sites on this compound can be exploited to construct various heterocyclic ring systems. For instance, the bromine atoms can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form fused or substituted heterocyclic compounds. The ester group can also be manipulated to participate in cyclization reactions. The resulting heterocyclic compounds, such as quinolines, quinazolines, and benzofurans, are prevalent scaffolds in many biologically active molecules and are of significant interest in medicinal chemistry.
Development of Functionalized Materials and Advanced Polymers
The dibromo functionality of this compound allows it to act as a monomer or cross-linking agent in the synthesis of functionalized polymers. Through polymerization reactions, materials with tailored properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics can be developed. The incorporation of fluorine can further enhance these properties. These advanced polymers may find applications in areas such as electronics, aerospace, and coatings.
Strategic Intermediate in Medicinal Chemistry Research Programs
In the context of medicinal chemistry, this compound serves as a key intermediate for the synthesis of novel therapeutic agents. Its structural features can be found in more complex molecules that are designed to interact with specific biological targets. The ability to selectively modify the different positions on the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR), a crucial process in the optimization of lead compounds during drug discovery.
Applications in Agrochemical and Specialty Chemical Synthesis
Similar to its role in medicinal chemistry, this compound can be utilized as a precursor for the synthesis of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of specific functional groups via the bromine and fluorine atoms can lead to compounds with desired biological activity against agricultural pests and diseases. Furthermore, this compound can be a valuable intermediate in the production of various specialty chemicals with unique properties for diverse industrial applications.
Conclusion and Future Research Directions
Summary of Key Findings and Current Understanding
Methyl 3,6-dibromo-2-fluorobenzoate is a halogenated aromatic compound with the chemical formula C₈H₅Br₂FO₂. It belongs to the class of haloarenes, which are aromatic hydrocarbons where one or more hydrogen atoms bonded to the aromatic ring are replaced by halogen atoms. Specifically, it is a derivative of benzoic acid, with two bromine atoms and one fluorine atom attached to the benzene (B151609) ring, and a methyl ester group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical reactivity and potential applications.
Currently, this compound is primarily utilized as a building block or intermediate in organic synthesis. Its polyhalogenated and functionalized structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple halogen atoms offers various reaction sites for cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the introduction of diverse functional groups.
The fluorine atom, in particular, imparts unique properties to the molecule and subsequent derivatives. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a key starting material for the creation of novel fluorinated compounds with potentially enhanced activities.
Emerging Synthetic Methodologies for Polyhalogenated Arenes
The synthesis of polyhalogenated arenes like this compound is crucial for their application in various chemical industries. Traditional methods for the synthesis of aryl halides, such as electrophilic substitution, often provide a mixture of isomers which can be challenging to separate. Modern synthetic chemistry is continuously evolving to provide more efficient, selective, and sustainable methods for the preparation of these valuable compounds.
Several emerging synthetic methodologies are showing great promise for the synthesis of polyhalogenated arenes:
Photocatalysis: Visible-light-mediated reactions are gaining traction as they often proceed under mild conditions, at room temperature, reducing the need for high energy inputs. mdpi.com This methodology can be applied to various fluorination and halogenation reactions.
Biocatalysis: The use of enzymes in synthesis offers high selectivity and can be a more environmentally friendly approach. mdpi.comunisi.it While still a developing field for fluorination reactions, successful examples of biocatalytic fluoromethylation highlight its potential. mdpi.com
Electroorganic Chemistry: This technique uses electricity to drive chemical reactions, offering a clean and often highly selective alternative to traditional reagents. unisi.it
Mechanochemistry: This solvent-free or low-solvent approach involves mechanical force to induce chemical reactions, aligning with the principles of green chemistry. unisi.it
Flow Chemistry: Utilizing continuous flow reactors can lead to better control over reaction parameters, improved safety, and easier scalability for the synthesis of valuable compounds. colab.ws
These cutting-edge methodologies are being developed to provide more efficient and sustainable routes to complex molecules, including polyhalogenated arenes. unisi.it
Advancements in Computational Tools for Fluorine Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, significantly impacting areas like drug discovery and materials science. falconediting.com For fluorine chemistry, computational tools are particularly valuable for understanding and predicting the effects of fluorine substitution on molecular properties.
Key advancements in computational chemistry relevant to fluorine-containing molecules include:
Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) and ab initio methods allow for highly accurate simulations of molecular structures, properties, and interactions. falconediting.com These methods are crucial for predicting the impact of fluorine on electronic structure and reactivity.
Modeling of Biochemical Reactions: The accurate modeling of complex biochemical reactions is a continuing challenge where computational chemistry is making significant strides. falconediting.com This is particularly relevant for designing fluorinated drug candidates.
Transition State Mimics: Metal fluoride (B91410) complexes (MFx) have been successfully used as stable mimics of transition states in enzymatic phosphoryl transfer reactions. nih.gov Computational studies, such as QM/MM computations, have validated these mimics as reliable models, providing deep insights into enzyme mechanisms. nih.gov
Predictive Tools for Properties: Computational tools can predict various properties of molecules, such as their collision cross section, which is useful in analytical techniques like mass spectrometry. uni.lu
These computational advancements provide a deeper understanding of the unique properties of fluorinated compounds and guide the rational design of new molecules with desired characteristics.
Future Prospects for this compound in Advanced Chemical Synthesis
The future of this compound in advanced chemical synthesis appears promising, driven by the increasing demand for complex and highly functionalized molecules in various fields. Its utility as a versatile building block is expected to expand as new synthetic methodologies become more widespread.
The strategic placement of three halogen atoms on the aromatic ring allows for selective and sequential functionalization. This feature is highly desirable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over the molecular architecture is paramount. The presence of the fluorine atom will continue to be a key driver for its use, given the profound and often beneficial effects of fluorine in bioactive compounds.
The development of more efficient and selective cross-coupling reactions will further enhance the value of this compound. These reactions will enable the facile introduction of a wide array of substituents, leading to a vast chemical space of novel compounds.
Q & A
Q. What are the standard synthetic routes for Methyl 3,6-dibromo-2-fluorobenzoate?
The synthesis typically involves bromination of a fluorobenzoate precursor. For example, starting with methyl 2-fluorobenzoate, regioselective bromination at the 3- and 6-positions can be achieved using brominating agents like in the presence of a Lewis acid (e.g., ) or -bromosuccinimide (NBS) under controlled conditions. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical to isolate the product. Similar bromination protocols are documented for structurally related compounds like 4-bromo-2,5-difluorobenzoic acid .
Q. How is the compound characterized to confirm its structure?
Key characterization methods include:
- NMR Spectroscopy : , , and NMR in deuterated solvents (e.g., CDCl) to identify substituent positions. For example, coupling constants in NMR can distinguish between ortho, meta, and para fluorine effects.
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
Q. What solvents and storage conditions are optimal for this compound?
The compound is typically stored at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis of the ester group. Common solvents for reactions include dichloromethane (DCM) and tetrahydrofuran (THF), though solubility should be verified experimentally. Analogous bromo-fluorobenzoates in the Kanto Reagents catalog specify similar storage protocols .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
The fluorine atom at the 2-position exerts a strong ortho/para-directing effect, but competing bromination sites may arise. To enhance 3,6-selectivity:
- Use sterically hindered directing groups (e.g., methyl ester) to block undesired positions.
- Employ low-temperature conditions (e.g., −78°C) to favor kinetic control.
- Consider iterative bromination steps with protecting groups, as seen in syntheses of 5-bromo-1,3-dichloro-2-fluorobenzene derivatives .
Q. How can contradictory crystallographic data be resolved during structure refinement?
Contradictions may arise from twinning or disordered atoms. Use SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to handle disorder. High-resolution data (e.g., <1.0 Å) improves electron density maps. Cross-validate with spectroscopic data; for example, compare experimental NMR shifts with computed values .
Q. What strategies are effective for mechanistic studies of bromination reactions?
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., using deuterated benzene analogs like 1-bromo-2,5-difluorobenzene-d3) to track substitution pathways via NMR .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to distinguish between radical and electrophilic mechanisms.
Q. How can this compound be utilized in cross-coupling reactions?
The bromine atoms serve as handles for Suzuki-Miyaura or Ullmann couplings. For example:
- Use Pd(PPh) as a catalyst with arylboronic acids to introduce substituents at the 3- and 6-positions.
- Optimize reaction conditions (e.g., base, solvent) based on steric hindrance from the fluorine and ester groups, as demonstrated in triazine-based coupling reactions .
Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
